molecular formula C11H13NO B12661001 Propanenitrile, 2-(2,5-dimethylphenoxy)- CAS No. 6441-15-2

Propanenitrile, 2-(2,5-dimethylphenoxy)-

Cat. No.: B12661001
CAS No.: 6441-15-2
M. Wt: 175.23 g/mol
InChI Key: SAWQUTSAJKCLNE-UHFFFAOYSA-N
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Description

Propanenitrile, 2-(2,5-dimethylphenoxy)-, also known as 2-(2,5-dimethylphenoxy)propanenitrile, is an organic compound with the molecular formula C11H13NO. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 2,5-dimethylphenoxy substituent. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 2-(2,5-dimethylphenoxy)-, typically involves the reaction of 2,5-dimethylphenol with propanenitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of base catalysts like sodium hydroxide or potassium carbonate to promote the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-(2,5-dimethylphenoxy)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxy derivatives, primary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanenitrile, 2-(2,5-dimethylphenoxy)-, has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanenitrile, 2-(2,5-dimethylphenoxy)-, involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The phenoxy group may also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 2-(2,5-dimethylphenoxy)-, is unique due to the combination of the nitrile and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry .

Properties

CAS No.

6441-15-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)propanenitrile

InChI

InChI=1S/C11H13NO/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-6,10H,1-3H3

InChI Key

SAWQUTSAJKCLNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C#N

Origin of Product

United States

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